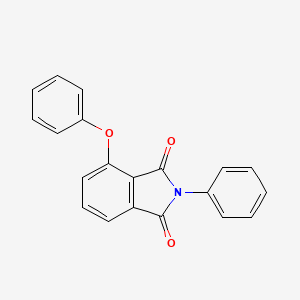![molecular formula C14H21O4P B12902882 1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate CAS No. 866612-48-8](/img/structure/B12902882.png)
1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate typically involves the esterification of butyric acid with an alcohol in the presence of a phosphorylating agent. The reaction conditions often include:
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation or chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and the corresponding alcohol.
Oxidation: The compound can be oxidized to form different phosphorylated products, depending on the oxidizing agent used.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Hydrolysis: Butyric acid and the corresponding alcohol.
Oxidation: Various phosphorylated derivatives.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl groups into molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Investigated for its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate involves its ability to undergo hydrolysis, releasing butyric acid and the corresponding alcohol. The phosphoryl group can participate in various biochemical reactions, potentially affecting molecular targets and pathways related to phosphorylation.
Comparison with Similar Compounds
Ethyl butyrate: An ester with a similar structure but without the phosphoryl group.
Phenylphosphoryl derivatives: Compounds with similar phosphoryl groups but different ester moieties.
Uniqueness: 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate is unique due to the presence of both an ester and a phosphoryl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
866612-48-8 |
|---|---|
Molecular Formula |
C14H21O4P |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
1-[ethoxy(phenyl)phosphoryl]ethyl butanoate |
InChI |
InChI=1S/C14H21O4P/c1-4-9-14(15)18-12(3)19(16,17-5-2)13-10-7-6-8-11-13/h6-8,10-12H,4-5,9H2,1-3H3 |
InChI Key |
NEKPLUJPQCCWED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)P(=O)(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
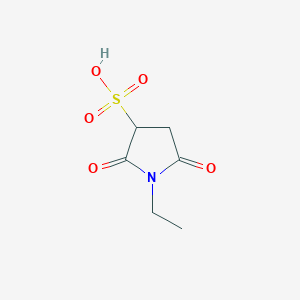
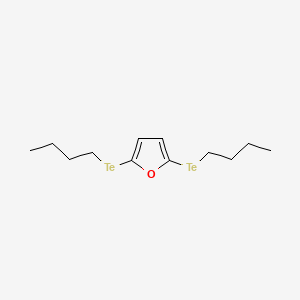
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
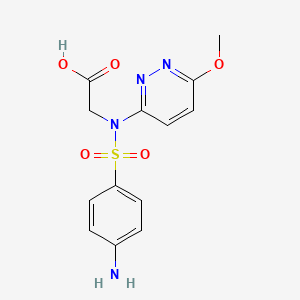
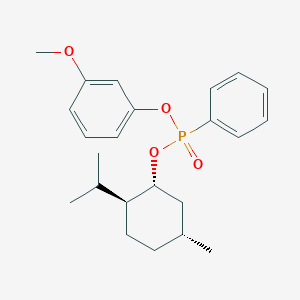
![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
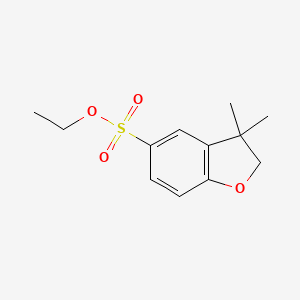
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
